molecular formula C12H16N2O3 B3326613 oxolan-3-yl N-[(3-aminophenyl)methyl]carbamate CAS No. 267406-34-8

oxolan-3-yl N-[(3-aminophenyl)methyl]carbamate

Cat. No.: B3326613
CAS No.: 267406-34-8
M. Wt: 236.27 g/mol
InChI Key: IFWYTYQAUPOOCM-UHFFFAOYSA-N
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Description

Oxolan-3-yl N-[(3-aminophenyl)methyl]carbamate is a chemical compound that belongs to the class of carbamates It features an oxolane ring (a five-membered ring with four carbon atoms and one oxygen atom) attached to a carbamate group, which is further linked to a 3-aminophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxolan-3-yl N-[(3-aminophenyl)methyl]carbamate typically involves the reaction of oxolane derivatives with carbamoyl chloride and 3-aminobenzylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Oxolan-3-yl N-[(3-aminophenyl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxolane ring.

    Reduction: Amines and alcohols.

    Substitution: Various substituted carbamates and amines.

Scientific Research Applications

Oxolan-3-yl N-[(3-aminophenyl)methyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of oxolan-3-yl N-[(3-aminophenyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamoylation of active site residues, leading to the disruption of normal enzyme function. This mechanism is similar to that of other carbamate-based compounds, which are known to inhibit cholinesterase enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Oxolan-3-yl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
  • Oxolan-3-yl N-[(2S,3R)-4-[(4-acetamidophenyl)sulfonyl-[[(2S)-oxolan-2-yl]methyl]amino]-3-hydroxy-1-phenyl-butan-2-yl]carbamate

Uniqueness

Oxolan-3-yl N-[(3-aminophenyl)methyl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxolane ring and 3-aminophenylmethyl group make it a versatile compound for various applications, distinguishing it from other carbamates with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

oxolan-3-yl N-[(3-aminophenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-10-3-1-2-9(6-10)7-14-12(15)17-11-4-5-16-8-11/h1-3,6,11H,4-5,7-8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWYTYQAUPOOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC(=O)NCC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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